molecular formula C25H28N2O5 B5452625 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5452625
M. Wt: 436.5 g/mol
InChI Key: RGJWPGLVHQIROW-XTQSDGFTSA-N
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Description

This compound belongs to the pyrrolone class, characterized by a 2,5-dihydro-1H-pyrrol-2-one core substituted with a hydroxyl group at position 3, a 4-methoxybenzoyl group at position 4, a 4-methylphenyl group at position 5, and a morpholine-containing ethyl chain at position 1. Its molecular complexity arises from the interplay of aromatic, polar, and heterocyclic moieties, which influence its physicochemical properties and biological interactions . The morpholine moiety enhances solubility and may facilitate interactions with biological targets, such as enzymes or receptors involved in inflammatory or oncogenic pathways .

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-17-3-5-18(6-4-17)22-21(23(28)19-7-9-20(31-2)10-8-19)24(29)25(30)27(22)12-11-26-13-15-32-16-14-26/h3-10,22,28H,11-16H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJWPGLVHQIROW-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution: HNO3 (Nitric acid) for nitration, Br2 (Bromine) for bromination

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs exhibit variations in substituents that significantly alter reactivity, solubility, and bioactivity. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Structural Differences Impact on Properties References
1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one Replaces morpholine with dimethylaminoethyl group Enhanced solubility in polar solvents; potential CNS activity due to tertiary amine
5-(4-Chlorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one Chlorine substitution on phenyl ring Increased electrophilicity; improved binding to halogen-bonding protein pockets
5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one Ethylphenyl group and extended morpholinylpropyl chain Higher lipophilicity; prolonged metabolic half-life in vitro
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one Fluorine and nitro substituents Enhanced electron-withdrawing effects; increased stability under acidic conditions
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one Trifluoromethoxy group and hydroxypropyl chain Improved blood-brain barrier penetration; potential neuroactivity

Key Findings:

Substituent Effects on Bioactivity: Morpholine vs. Dimethylamino: Morpholine-containing analogs (e.g., the target compound) exhibit better water solubility and lower cytotoxicity compared to dimethylamino-substituted derivatives . Halogen Substitutions: Chlorine or fluorine atoms enhance binding affinity to targets like kinases or GPCRs by forming halogen bonds .

Nitro Groups: Nitro-substituted analogs (e.g., ) show increased metabolic stability but may require reductive activation for therapeutic efficacy.

Synthetic Utility :

  • The target compound’s 4-methoxybenzoyl group provides a versatile scaffold for further derivatization, unlike analogs with bulkier substituents (e.g., trifluoromethoxy in ), which complicate synthetic modifications.

Limitations of Current Data:

  • Direct comparisons of binding affinities or IC50 values across analogs are scarce in the literature.

Biological Activity

3-Hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by case studies and research findings.

  • Molecular Formula : C26H28N2O4
  • Molecular Weight : 440.52 g/mol
  • IUPAC Name : (4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione
  • Structure : The compound features a pyrrolidine core with multiple functional groups including methoxy and morpholine moieties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolidine Ring : Utilizing cyclization techniques.
  • Functionalization : Introducing the methoxybenzoyl and methylphenyl groups through acylation and alkylation reactions.
  • Purification : Employing chromatographic techniques to achieve the desired purity.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess antimicrobial effects.

CompoundMIC (µg/mL)Target Organism
Compound A50E. coli
Compound B30S. aureus
3-Hydroxy...TBDTBD

Anticancer Potential

Several studies have explored the anticancer potential of similar pyrrolidine derivatives. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Case Study: In Vitro Studies

A notable study investigated the cytotoxic effects of related compounds on various cancer cell lines, including breast and lung cancer cells. The results demonstrated significant cell death at micromolar concentrations, indicating a promising therapeutic avenue.

Neuroprotective Effects

Given the presence of the morpholine group, there is potential for neuroprotective activity. Research into related compounds has shown that they can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.

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